3-(Methoxymethoxy)benzene-1-sulfonylfluoride
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Overview
Description
Preparation Methods
The synthesis of 3-(Methoxymethoxy)benzene-1-sulfonylfluoride can be achieved through a one-pot process that transforms sulfonates or sulfonic acids into sulfonyl fluorides . This method involves mild reaction conditions and readily available reagents, making it an efficient and practical approach . Industrial production methods often utilize a chlorine-fluorine exchange reaction of arenesulfonyl chloride in the presence of potassium fluoride (KF) or potassium bifluoride (KHF2) .
Chemical Reactions Analysis
3-(Methoxymethoxy)benzene-1-sulfonylfluoride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents include potassium fluoride (KF) and phase transfer catalysts like 18-crown-6-ether in acetonitrile.
Scientific Research Applications
3-(Methoxymethoxy)benzene-1-sulfonylfluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)benzene-1-sulfonylfluoride involves its interaction with specific molecular targets, such as active-site amino acid residues in proteins . The sulfonyl fluoride group acts as an electrophile, facilitating covalent bonding with nucleophilic sites on target molecules . This interaction can lead to the inactivation of enzymes or modification of protein functions .
Comparison with Similar Compounds
3-(Methoxymethoxy)benzene-1-sulfonylfluoride can be compared to other sulfonyl fluorides, such as:
3-Methoxybenzenesulfonyl fluoride: Similar in structure but lacks the methoxymethoxy group.
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride: Used as a serine protease inhibitor.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and interaction profiles compared to other sulfonyl fluorides .
Properties
Molecular Formula |
C8H9FO4S |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-(methoxymethoxy)benzenesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO4S/c1-12-6-13-7-3-2-4-8(5-7)14(9,10)11/h2-5H,6H2,1H3 |
InChI Key |
RLYZWXYIVACCSN-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC=C1)S(=O)(=O)F |
Origin of Product |
United States |
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